2-(1H-1,2,3-benzotriazol-1-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-1,2,3-benzotriazol-1-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide is a complex organic compound that features a benzotriazole moiety linked to a thiophene-pyridine structure via an acetamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzotriazole moiety, followed by the introduction of the acetamide bridge, and finally the attachment of the thiophene-pyridine structure. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to achieve the desired quality and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-benzotriazol-1-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
2-(1H-1,2,3-benzotriazol-1-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,2,3-benzotriazol-1-yl)quinoline-3-carbaldehyde
- 1-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]pyrrolidin-2-one
Uniqueness
Compared to similar compounds, 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide stands out due to its unique combination of the benzotriazole, thiophene, and pyridine moieties. This structural diversity imparts unique chemical and physical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c24-17(11-23-16-6-2-1-5-15(16)21-22-23)20-10-13-4-3-8-19-18(13)14-7-9-25-12-14/h1-9,12H,10-11H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGZYPGCGJBXQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)NCC3=C(N=CC=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.